molecular formula C34H35D31O4 B1164621 10-PAHSA-d31

10-PAHSA-d31

Cat. No. B1164621
M. Wt: 570.1
InChI Key: UVHRDGWHIDFWID-IVUFTWFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-PAHSA-d31 contains 31 deuterium atoms and is intended for use as an internal standard for the quantification of 10-PAHSA by GC- or LC-MS. 10-PAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). 10-PAHSA is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-PAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Scientific Research Applications

Let's search for scientific applications of PAHSA compounds broadly, which might give us insights applicable to 10-PAHSA-d31.

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Scientific Research Applications of PAHSA Compounds

1. Diabetes Mellitus and Insulin Sensitivity

A novel class of lipids known as Palmitic Acid Hydroxy Stearic Acid (PAHSA) has shown potential therapeutic properties, particularly in the context of diabetes mellitus. Research using an islet-on-a-chip microfluidic 3D model of pancreatic islets (pseudoislets) has studied isomers of PAHSA, such as 5-PAHSA and 9-PAHSA. These studies indicate that PAHSAs may act as potential regulators of proliferation, viability, insulin and glucagon expression, and glucose-stimulated insulin and glucagon secretion, thereby impacting diabetes management and treatment. The use of Lab-on-a-chip systems and flow conditions in this research mirrors in vivo conditions, providing significant insights into the role of PAHSAs in metabolic regulation (Sokołowska et al., 2022).

2. Anti-inflammatory and Anti-diabetic Effects

PAHSAs are recognized for their anti-inflammatory and anti-diabetic effects. A study highlighted the potential of PAHSAs to protect against colitis, a chronic inflammatory disease predominantly driven by defects in the innate mucosal barrier and adaptive immune system. The study revealed that PAHSA treatment prevented weight loss, improved colitis scores, and augmented intestinal crypt Paneth cell bactericidal potency. This suggests that PAHSAs could be a novel treatment for colitis and related inflammation-driven diseases (Lee et al., 2016).

3. Metabolic Regulation and Health

PAHSAs have been associated with beneficial effects on glucose homeostasis. It has been found that increasing adipose tissue lipogenesis is linked to enhanced insulin sensitivity. The identification of PAHSAs in this context has provided a new horizon in understanding the biochemical pathways involved in metabolism and inflammation, critical for physiological processes. The discovery of PAHSAs and their role in metabolic regulation is considered a significant advancement in the field of endogenous lipids (Yore et al., 2014).

properties

Product Name

10-PAHSA-d31

Molecular Formula

C34H35D31O4

Molecular Weight

570.1

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,23D2,27D2,31D2

InChI Key

UVHRDGWHIDFWID-IVUFTWFTSA-N

SMILES

CCCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCCCCC(O)=O

synonyms

10-[(1-oxohexadecyl)oxy-d31]-octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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